molecular formula C20H25F2N3O B5459611 3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine

Numéro de catalogue B5459611
Poids moléculaire: 361.4 g/mol
Clé InChI: BPEGNPNWIXLPRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as DF-4, and it is a piperidine derivative that has been synthesized using a specific method.

Mécanisme D'action

DF-4 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activation of the dopamine D3 receptor, DF-4 can modulate the release of dopamine in the brain, which has been linked to various neurological disorders such as addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
DF-4 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, DF-4 has been shown to inhibit the binding of dopamine to the dopamine D3 receptor with high affinity and selectivity. In vivo, DF-4 has been shown to modulate the release of dopamine in the brain, which has been linked to various behavioral and cognitive effects such as reward, motivation, and memory.

Avantages Et Limitations Des Expériences En Laboratoire

DF-4 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for the study of dopamine signaling in the brain. Another advantage is its stability and solubility, which make it easy to handle and administer in lab experiments. One limitation is its potential for off-target effects, which may complicate the interpretation of results. Another limitation is its limited availability and high cost, which may limit its use in certain research settings.

Orientations Futures

There are several future directions for the study of DF-4. One direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the study of DF-4 in animal models of neurological disorders such as addiction, depression, and schizophrenia. Additionally, the study of DF-4 in combination with other drugs may provide new insights into the complex mechanisms underlying these disorders. Finally, the development of new imaging techniques may allow for the visualization of the effects of DF-4 on dopamine signaling in the brain, which may provide new insights into the role of dopamine in various neurological disorders.

Méthodes De Synthèse

DF-4 is synthesized using a specific method that involves the reaction of 2,6-difluorobenzyl bromide with 4-(1H-pyrazol-4-yl)butanoyl chloride in the presence of piperidine. This reaction results in the formation of DF-4, which is then purified using various techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

DF-4 has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, DF-4 has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, DF-4 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, DF-4 has been studied for its potential as a tool for the study of neurotransmitter systems and their role in various neurological disorders.

Propriétés

IUPAC Name

1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O/c21-18-6-2-7-19(22)17(18)10-9-15-5-3-11-25(14-15)20(26)8-1-4-16-12-23-24-13-16/h2,6-7,12-13,15H,1,3-5,8-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGNPNWIXLPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCC2=CNN=C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.